4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzenesulfonamide
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Description
Scientific Research Applications
Chemical Properties and Interactions
One study detailed the chemical properties and interactions of a related compound, highlighting its potential for forming hydrogen-bonded chains due to intramolecular and intermolecular hydrogen bonds. This characteristic is significant in the context of crystal engineering and drug design, where such interactions can influence solubility, stability, and bioavailability (Gelbrich et al., 2011).
Potential Therapeutic Applications
Research into quinazoline and tetrahydroisoquinoline derivatives has shown promising pharmacological activities. A study synthesized a series of N-substituted benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potentials. Some compounds exhibited significant activity, suggesting potential as therapeutic agents in treating related conditions (Rahman et al., 2014).
Photodynamic Therapy (PDT)
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups were explored for their use in photodynamic therapy, a treatment modality for cancer. These compounds showed high singlet oxygen quantum yields, making them potential candidates for PDT applications (Pişkin et al., 2020).
Alzheimer’s Disease
A series of sulfonamides derived from 4-methoxyphenethylamine were synthesized and evaluated for their acetylcholinesterase inhibitory activity, showing promise as therapeutic agents for Alzheimer's disease. One particular compound exhibited comparable inhibitory activity to Neostigmine methylsulfate, a standard treatment, suggesting its potential as a lead structure for developing more potent inhibitors (Abbasi et al., 2018).
Detection of Pharmaceuticals in Industrial Waste
A study developed and validated a method for detecting low concentrations of pharmaceuticals in industrial waste streams, highlighting the environmental impact and potential risks associated with pharmaceutical residues. This research is crucial for environmental monitoring and developing strategies to mitigate pollution (Deegan et al., 2011).
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-5-28-22-16(2)13-20(14-17(22)3)29(25,26)23-19-9-8-18-7-6-10-24(11-12-27-4)21(18)15-19/h8-9,13-15,23H,5-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNUBSIQUCOBCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.